2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide
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Overview
Description
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a chemical compound used in scientific research. It is known for its diverse properties and potential benefits, making it a valuable compound in various fields such as drug development and material science.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been reported to have diverse biological activities, including antitumor, anti-hiv, antibacterial and antifungal, anti-inflammatory, anticoagulant, triglyceride-lowering, and central nervous system stimulant effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species .
Action Environment
Moreover, using chlorine as an isostere for hydrogen can increase potency, and improve solubility .
Preparation Methods
The synthesis of 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide involves several steps. The synthetic routes typically include the reaction of 2-chlorobenzoyl chloride with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to obtain the final product.
Chemical Reactions Analysis
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and microbial infections.
Industry: The compound is used in material science for the development of new materials with specific properties.
Comparison with Similar Compounds
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-5-nitrobenzamide: Used in scientific research for its diverse properties and potential benefits.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Biological Activity
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound with significant potential in medicinal chemistry. It features a complex structure that includes a chloro group, a nitro group, and a pyrrolidine moiety, making it an interesting candidate for drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16ClN3O3, with a molecular weight of 319.76 g/mol. The presence of both chloro and nitro groups along with the pyrrolidine structure contributes to its unique chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H16ClN3O3 |
Molecular Weight | 319.76 g/mol |
IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties, primarily through the inhibition of specific enzymes and receptors involved in cell proliferation and survival.
Antimicrobial Activity
Studies suggest that this compound demonstrates significant activity against various microbial strains. Its mechanism may involve disrupting the cell membrane integrity or inhibiting critical metabolic pathways in bacteria, leading to cell death.
Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting cancer cell growth. Mechanistic studies reveal that it may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis. For instance, it can inhibit enzymes involved in the metabolic pathways that promote cancer progression, thus altering cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound inhibits specific enzymes linked to cancer metabolism. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression .
- Cell Viability Assays : In vitro assays using various cancer cell lines have shown that treatment with this compound results in reduced cell viability and increased apoptosis markers compared to untreated controls .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicated strong interactions with key receptors involved in cancer signaling pathways, suggesting its potential as a lead compound for drug development .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes associated with tumor growth and metastasis.
- Apoptosis Induction : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Properties
IUPAC Name |
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-4-5-12(9-16(11)21-8-2-3-17(21)23)20-18(24)14-7-6-13(22(25)26)10-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAMZJUYGGUGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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